

Bioanalytical Method Validation for Levodropropizine Using Levodropropizine-d8 as an Internal Standard

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Compound of Interest		
Compound Name:	Levodropropizine-d8	
Cat. No.:	B12417671	Get Quote

Application Note & Protocol

This document provides a comprehensive guide for the quantitative determination of Levodropropizine in human plasma using a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The protocol incorporates **Levodropropizine-d8** as the internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and other clinical research applications.

Introduction

Levodropropizine is a non-narcotic, peripherally acting antitussive agent effective in the treatment of cough.[1] Accurate quantification of Levodropropizine in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard like **Levodropropizine-d8** is the gold standard in bioanalytical mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.[2] This application note details a validated UPLC-MS/MS method for the determination of Levodropropizine in human plasma.

Experimental Protocols Materials and Reagents



- Analytes: Levodropropizine reference standard, Levodropropizine-d8 reference standard (internal standard).
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade), Diethyl ether (HPLC grade), Ammonium formate, Formic acid, Heparinized human plasma.
- Equipment: UPLC system, Triple quadrupole mass spectrometer, Centrifuge, Analytical balance, Vortex mixer, Pipettes.

Liquid Chromatographic Conditions

The chromatographic separation is achieved using a C18 analytical column. The mobile phase composition and gradient are optimized for efficient separation of Levodropropizine and its deuterated internal standard.

Parameter	Value
Column	C18 column (e.g., 2.0 x 100 mm, 3 µm)
Mobile Phase A	5 mM Ammonium formate in water
Mobile Phase B	Acetonitrile
Flow Rate	0.8 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Run Time	Approximately 2 minutes

Mass Spectrometric Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are quantified using Multiple Reaction Monitoring (MRM).



Parameter	Levodropropizine	Levodropropizine-d8 (IS)
Ionization Mode	Positive Electrospray Ionization (ESI+)	Positive Electrospray Ionization (ESI+)
Parent Ion (m/z)	237.10	245.20
Daughter Ion (m/z)	119.90	119.90
Dwell Time	200 ms	200 ms

Preparation of Standard and Quality Control (QC) Samples

- Stock Solutions: Prepare individual stock solutions of Levodropropizine and Levodropropizine-d8 in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the Levodropropizine stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.
- Internal Standard Working Solution: Dilute the Levodropropizine-d8 stock solution to a final concentration of 10 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

- Pipette 100 μL of human plasma into a microcentrifuge tube.
- Add 10 μL of the Levodropropizine-d8 internal standard working solution (10 ng/mL).
- Vortex for 30 seconds.
- Add 1 mL of an extraction solvent mixture (e.g., dichloromethane-diethyl ether, 2:3, v/v).
- Vortex for 5 minutes.
- Centrifuge at 12,000 rpm for 10 minutes.



- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 10 μL into the UPLC-MS/MS system.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, sensitivity, accuracy, precision, carryover, stability, and matrix effect.[2]

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 5 to 1000 ng/mL in human plasma.[2] The lower limit of quantification (LLOQ) was established at 5 ng/mL.

Parameter	Result
Calibration Range	5 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.99
LLOQ	5 ng/mL

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.

QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Low QC	< 15%	< 15%	85 - 115%
Medium QC	< 15%	< 15%	85 - 115%
High QC	< 15%	< 15%	85 - 115%



Recovery and Matrix Effect

The extraction recovery of Levodropropizine from human plasma was consistent and reproducible. The matrix effect was found to be negligible, indicating that endogenous plasma components do not interfere with the quantification of the analyte or the internal standard.

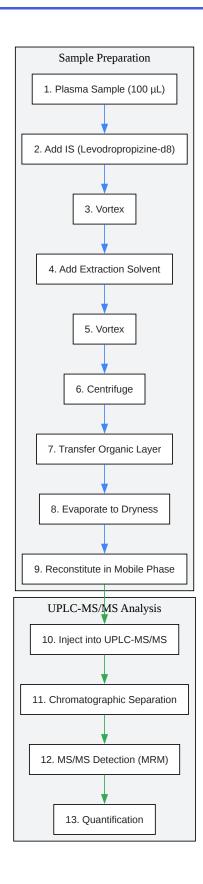
Parameter	Levodropropizine	Levodropropizine-d8 (IS)
Extraction Recovery	> 85%	> 85%
Matrix Effect	Within acceptable limits	Within acceptable limits

Stability

Levodropropizine was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability, long-term freezer stability, and freeze-thaw cycles.

Visualized Workflows and Pathways

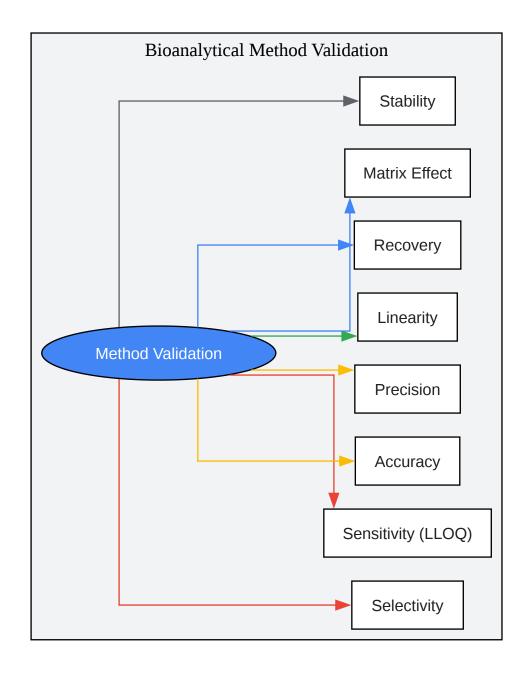




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Caption: Experimental workflow for the bioanalysis of Levodropropizine.





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Caption: Key parameters of bioanalytical method validation.

Conclusion

The UPLC-MS/MS method described herein, utilizing **Levodropropizine-d8** as an internal standard, provides a reliable, sensitive, and specific approach for the quantification of Levodropropizine in human plasma. This validated method is well-suited for supporting clinical and pharmacokinetic investigations of Levodropropizine.



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